N-(3-chlorophenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide
Description
Properties
IUPAC Name |
N-(3-chlorophenyl)-6-piperidin-1-ylpyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4O/c17-12-5-4-6-13(11-12)18-16(22)14-7-8-15(20-19-14)21-9-2-1-3-10-21/h4-8,11H,1-3,9-10H2,(H,18,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEHWTEXRXREBIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NN=C(C=C2)C(=O)NC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chlorophenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide is a synthetic compound belonging to the pyridazine derivatives class, characterized by a unique structural configuration that includes a pyridazine ring, a chlorophenyl group, and a piperidine moiety. This article explores its biological activity, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.
Structural Overview
The compound's structure can be summarized as follows:
- Chemical Formula : C16H19ClN4O
- Molecular Weight : 316.78 g/mol
- CAS Number : 1396564-90-1
The presence of the chlorophenyl and piperidine groups suggests potential interactions with various biological targets, making it an interesting candidate for medicinal chemistry research.
1. Anti-Tubercular Activity
Research indicates that compounds similar to this compound exhibit significant anti-tubercular properties. Pyridazine derivatives have been explored for their efficacy against Mycobacterium tuberculosis, with studies showing that certain modifications enhance their activity against this pathogen.
Table 1: Comparison of Biological Activities of Pyridazine Derivatives
| Compound Name | Activity Type | MIC (µg/mL) | Reference |
|---|---|---|---|
| This compound | Anti-tubercular | TBD | |
| 6-Chloro-N-(3-chlorophenyl)pyridine-3-carboxamide | Anti-tubercular | TBD | |
| 3-Methoxyimidazo[1,2-b]pyridazines | Anti-tubercular | TBD |
2. Central Nervous System Activity
The piperidine moiety in the compound suggests potential neuropharmacological applications. Piperidine derivatives have been reported to exhibit various central nervous system activities, including analgesic and anxiolytic effects . The interaction of this compound with neurotransmitter systems could provide insights into its therapeutic potential for neurological disorders.
The biological activity of this compound may be attributed to its ability to bind to specific receptors or enzymes involved in disease pathways. Molecular docking studies could elucidate its binding affinity and interaction dynamics with biological targets, particularly those associated with tuberculosis and central nervous system disorders.
Case Study: Anti-Tubercular Efficacy
A recent study investigated the anti-tubercular efficacy of pyridazine derivatives, including this compound. The study employed cytotoxicity assays on human cell lines to assess safety profiles alongside antimicrobial activity. Results indicated that modifications to the pyridazine scaffold significantly enhanced activity against Mycobacterium tuberculosis while maintaining low cytotoxicity in human cells.
Research Findings on Structure-Activity Relationship (SAR)
A detailed structure–activity relationship (SAR) study revealed that alterations in the piperidine and pyridazine rings could lead to substantial changes in biological activity. For instance, the introduction of different substituents on the chlorophenyl group was shown to modulate both anti-tubercular and CNS-related activities .
Scientific Research Applications
Pharmacological Applications
1. Anti-Tubercular Activity
Research indicates that derivatives of pyridazine, including N-(3-chlorophenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide, exhibit promising anti-tubercular properties. Modifications to the pyridazine structure can enhance efficacy against Mycobacterium tuberculosis, which is crucial given the rising incidence of drug-resistant strains.
2. Neuropharmacology
The structural configuration suggests potential applications in treating neurological disorders. The piperidine component may facilitate interaction with neurotransmitter systems, indicating possible use in developing treatments for conditions such as anxiety or depression.
3. Cytotoxicity Studies
Cytotoxicity assays on human cell lines are essential for assessing the safety profile of this compound. Preliminary studies suggest that it may exhibit selective cytotoxicity against certain cancer cell lines, warranting further investigation into its potential as an anti-cancer agent.
Comparative Analysis with Related Compounds
To better understand the potential of this compound, it is beneficial to compare it with structurally related compounds:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 6-Chloro-N-(3-chlorophenyl)pyridine-3-carboxamide | Pyridine instead of pyridazine | Different pharmacological profiles due to ring structure |
| 3-Methoxyimidazo[1,2-b]pyridazines | Imidazo-pyridine structure | Notable anti-tubercular activity |
| 4-Fluoro phenyl(4-methyl piperidin-1-yl) methanone | Similar piperidine structure | Exhibits antimicrobial properties |
These comparisons highlight how subtle changes in chemical structure can lead to significant differences in biological activity and therapeutic potential.
Case Studies and Research Findings
Recent studies have focused on the binding affinity of this compound to various biological targets. Molecular docking studies have been employed to elucidate its interactions with specific enzymes and receptors associated with disease pathways. Such studies are pivotal in understanding how this compound can be optimized for therapeutic use.
Example Study
In a study assessing anti-tubercular activity, derivatives were tested against multiple strains of Mycobacterium tuberculosis. Results indicated that modifications to the pyridazine scaffold significantly enhanced activity, suggesting that this compound could be further developed as a lead compound for new anti-tubercular drugs.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound’s pyridazine-carboxamide scaffold is a common feature among SCD-1 inhibitors and kinase modulators. Below is a comparative analysis of its structural analogs:
Table 1: Structural and Functional Comparison of Pyridazine-Carboxamide Derivatives
Key Research Findings and Mechanistic Insights
Role in Metabolic Disorders
- SCD-1 Inhibition : The analog N-(2-hydroxy-2-phenylethyl)-6-[4-(2-methylbenzoyl)piperidin-1-yl]pyridazine-3-carboxamide demonstrated potent SCD-1 inhibition, reducing hepatic lipid accumulation and fibrosis in methionine- and choline-deficient (MCD) diet models. It also improved hepatocellular degeneration and inflammation .
Preparation Methods
Chlorination and Functionalization
Phosphorus oxychloride (POCl₃) is pivotal in converting hydroxyl or carbonyl groups into chlorides. In the preparation of 3-chloro-6-(4-chlorophenyl)pyridazine, a pyridazinone intermediate is treated with POCl₃ under reflux, achieving a 65–75% yield. This step is critical for introducing reactive halogens at positions 3 and 6 of the pyridazine ring, enabling subsequent substitutions.
Piperidine Substitution at Position 6
Nucleophilic aromatic substitution (NAS) is employed to introduce the piperidine moiety at position 6.
Reaction Conditions and Catalysis
In a representative procedure, 3,6-dichloropyridazine reacts with piperidine in polyethylene glycol-400 (PEG-400) using cetyltrimethylammonium bromide (CTAB) as a phase-transfer catalyst. This method, adapted from quinoline syntheses, achieves substitution yields exceeding 95% under mild conditions (60–80°C, 3–5 hours). The electron-deficient pyridazine ring enhances the reactivity of the chlorine substituent, favoring displacement by piperidine’s secondary amine.
Table 1: Optimization of Piperidine Substitution
| Parameter | Condition | Yield (%) |
|---|---|---|
| Solvent | PEG-400 | 97–98 |
| Catalyst | CTAB | 97–98 |
| Temperature | 80°C | 97–98 |
| Reaction Time | 3 hours | 97–98 |
The introduction of the N-(3-chlorophenyl)carboxamide group at position 3 involves a two-step process: carboxylic acid synthesis followed by amidation .
Hydrolysis of Chloride to Carboxylic Acid
The 3-chloro substituent on the pyridazine ring is hydrolyzed to a carboxylic acid using aqueous sodium hydroxide (NaOH) under reflux. For example, 3-chloropyridazine derivatives are converted to pyridazine-3-carboxylic acids in 70–80% yield. This step is sensitive to reaction duration, with prolonged heating leading to decarboxylation.
Amidation with 3-Chloroaniline
The carboxylic acid is activated to its corresponding acid chloride using thionyl chloride (SOCl₂) or POCl₃. Subsequent reaction with 3-chloroaniline in the presence of a base (e.g., triethylamine) yields the target carboxamide. Microwave-assisted condensation, as demonstrated in triazolo-pyridazine syntheses, reduces reaction times from hours to minutes while maintaining yields above 85%.
Table 2: Amidation Efficiency Under Conventional vs. Microwave Conditions
| Method | Temperature (°C) | Time (min) | Yield (%) |
|---|---|---|---|
| Conventional | 120 | 240 | 65–70 |
| Microwave-Assisted | 150 | 5 | 85–90 |
Integrated Synthetic Pathways
Two primary routes are delineated for the synthesis of N-(3-chlorophenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide:
Route A: Sequential Substitution and Amidation
Route B: Direct Amidation Followed by Substitution
-
3-Chloro-6-(piperidin-1-yl)pyridazine → 3-Carboxy intermediate (via carbonylation).
-
3-Carboxy intermediate → Target compound (via microwave-assisted amidation).
Challenges and Optimization Strategies
Q & A
Q. What are the optimal synthetic routes for N-(3-chlorophenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide?
Methodological Answer: The synthesis typically involves multi-step organic reactions. A common approach includes:
- Step 1: Reacting 3-chloro-6-(piperidin-1-yl)pyridazine with N-(3-chlorophenyl)carbamoyl chloride under reflux in xylene or toluene (120–140°C) for 6–12 hours.
- Step 2: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol to isolate the carboxamide product.
- Key Considerations: Use of anhydrous conditions and catalysts like DMAP (4-dimethylaminopyridine) to enhance coupling efficiency .
Q. How is the structural integrity of this compound confirmed?
Methodological Answer:
- NMR Spectroscopy: H and C NMR are used to verify the presence of the piperidinyl moiety (δ 1.5–2.5 ppm for CH groups) and the aromatic chlorophenyl group (δ 7.2–7.8 ppm).
- Mass Spectrometry (HRMS): Confirms molecular weight (e.g., [M+H] at m/z 357.12) and fragmentation patterns.
- X-ray Crystallography: Resolves intermolecular interactions (e.g., hydrogen bonding between amide groups) to validate solid-state conformation .
Q. What in vitro assays are recommended for preliminary biological activity screening?
Methodological Answer:
- Enzyme Inhibition Assays: Test phosphodiesterase (PDE) inhibition using fluorescent substrates (e.g., cAMP/cGMP analogs) to measure IC values.
- Cell Viability Assays: Use MTT or CellTiter-Glo® in cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects.
- Receptor Binding Studies: Radioligand displacement assays (e.g., H-labeled ligands) to evaluate affinity for CNS targets like dopamine or serotonin receptors .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
Methodological Answer:
- Substituent Modifications: Replace the 3-chlorophenyl group with fluorophenyl or trifluoromethylphenyl to enhance lipophilicity and target binding.
- Piperidine Ring Alterations: Introduce methyl or ethyl groups to the piperidine nitrogen to modulate steric effects and metabolic stability.
- Biological Validation: Compare IC values across modified analogs in PDE inhibition or kinase assays. For example, halogenated aryl groups improve target affinity by 2–5-fold in related pyridazine carboxamides .
Q. How can contradictory data in pharmacological profiles be resolved?
Methodological Answer:
- Dose-Response Repetition: Conduct triplicate assays across multiple concentrations (e.g., 1 nM–100 µM) to confirm potency trends.
- Off-Target Screening: Use panels like Eurofins’ SafetyScreen44 to identify unintended interactions (e.g., hERG channel inhibition).
- Computational Modeling: Perform molecular docking (AutoDock Vina) to rationalize discrepancies between in vitro and cellular activity. For instance, poor cellular permeability may explain low efficacy despite high enzyme affinity .
Q. What strategies are effective for comparative analysis with structurally similar compounds?
Methodological Answer:
- Pharmacophore Mapping: Align key moieties (amide, piperidine, chlorophenyl) using Schrödinger’s Phase to identify shared binding motifs.
- Thermodynamic Solubility Testing: Compare solubility in PBS (pH 7.4) and simulated gastric fluid to assess formulation challenges.
- Metabolic Stability Assays: Incubate compounds with liver microsomes (human/rat) to measure t and CYP450 inhibition. For example, trifluoromethyl analogs often exhibit longer half-lives due to reduced oxidative metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
